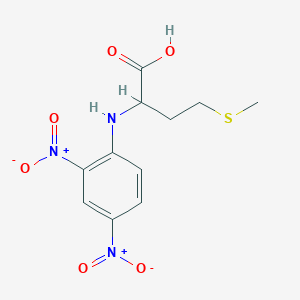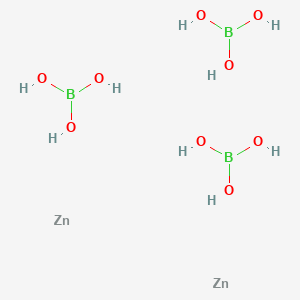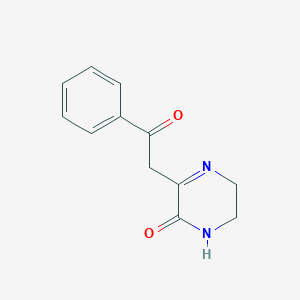
Bicyclopentyl
Overview
Description
Bicyclopentyl, also known as 1,1’-Bicyclopentyl, is an organic compound with the molecular formula C10H18. It consists of two cyclopentane rings connected by a single bond. This compound is known for its unique structure and properties, making it a subject of interest in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclopentyl can be synthesized through several methods. One common approach involves the radical reaction of propellane with iodine, which yields 1,3-diiodobicyclo[1.1.1]pentane. This intermediate can then be further reacted with various reagents to produce disubstituted products . Another method involves the use of thianthrenium reagents for the bicyclopentylation of alcohols, catalyzed by a dual copper/photoredox catalyst system .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The specific methods and conditions may vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions: Bicyclopentyl undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound derivatives into more saturated compounds.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while substitution reactions can produce a variety of disubstituted this compound derivatives .
Scientific Research Applications
Bicyclopentyl has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: this compound derivatives are investigated for their potential biological activities and interactions with biomolecules.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of bicyclopentyl and its derivatives involves interactions with specific molecular targets and pathways. For example, in medicinal chemistry, this compound derivatives can act as bioisosteres, mimicking the properties of other functional groups and enhancing the stability, solubility, and permeability of drug candidates . The exact mechanism depends on the specific derivative and its intended application.
Comparison with Similar Compounds
Bicyclopentyl is often compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: This compound is a high-value bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group.
Cyclopentane: While cyclopentane consists of a single five-membered ring, this compound has two such rings connected by a single bond, leading to different chemical and physical properties.
Cyclohexane: Cyclohexane has a six-membered ring, and its derivatives are often used for comparison due to their structural similarities and differences in reactivity.
Properties
IUPAC Name |
cyclopentylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-2-6-9(5-1)10-7-3-4-8-10/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWOHFOSAIXURX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167625 | |
| Record name | Bicyclopentyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1636-39-1 | |
| Record name | Dicyclopentyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1636-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclopentyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclopentyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38865 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclopentyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclopentyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bicyclopentyl | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C75YPF7243 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of bicyclopentyl?
A1: this compound has the molecular formula C10H18 and a molecular weight of 138.25 g/mol.
Q2: What is the conformational preference of this compound?
A2: Studies employing electron diffraction, molecular mechanics, and ab initio methods have determined that this compound predominantly exists in the gauche conformation. []
Q3: How does the ring size of this compound analogues impact their structure?
A3: While this compound prefers the gauche conformation, its analogues with larger rings, 1,1'-diphenyl-1,1'-bicyclohexyl and 1,1'-diphenyl-1,1'-bicycloheptyl, adopt the trans conformation. The cyclopentyl rings in these compounds maintain an envelope form, while the cyclohexyl ring adopts a chair form and the cycloheptyl ring takes on a twisted-chair configuration. The central inter-ring C-C bond length is influenced by the increasing ring size and steric interactions within the molecules. [, ]
Q4: What are the primary products of cyclopentane reacting with Hg 6(3P1) atoms?
A4: The reaction of cyclopentane with Hg 6(3P1) atoms primarily yields hydrogen, cyclopentene, and this compound. This reaction has been studied under various conditions, including different temperatures and pressures. [, ]
Q5: Can this compound undergo hydrogenolysis, and if so, what catalyst is effective?
A6: Yes, this compound can undergo hydrogenolysis over a skeletal Ni-Al catalyst. []
Q6: How can this compound be synthesized from cyclopentanone?
A7: this compound can be synthesized from cyclopentanone in a three-step process. First, 2-cyclopentyl cyclopentanone is synthesized via a one-pot reaction of cyclopentanone and hydrogen using a Raney cobalt + KOH catalyst. Second, 2-cyclopentyl-5-(2-cyclopentylcyclopentylidene)cyclopentanone is produced through solvent-free self-aldol condensation of 2-cyclopentyl cyclopentanone under vacuum. Finally, the product from step two is hydrodeoxygenated over a Ni-SiO2 catalyst under solvent-free conditions to yield this compound. This synthetic route offers a high overall carbon yield (∼70%). []
Q7: What is a novel this compound derivative and how is it formed?
A8: A novel this compound derivative can be synthesized through the reaction of cyclopentadiene and trichloracetic acid. This reaction proceeds via a carbonium ion mechanism. [, , ]
Q8: Can the novel this compound derivative undergo cationic polymerization?
A9: Yes, the novel this compound derivative can undergo cationic polymerization. This process can lead to the formation of deeply colored, electrically conducting polymers. []
Q9: What happens during the radiolysis of cyclopentane?
A10: The radiolysis of cyclopentane, using high energy particles like protons, helium ions, carbon ions, and oxygen ions, leads to the formation of several products, including cyclopentene, this compound, 1-pentene, and cyclopentyl iodide. []
Q10: How does Linear Energy Transfer (LET) affect the radiolysis of cyclopentane?
A11: The yields of all radiolysis products decrease with increasing LET of the irradiating particle. The yield of this compound, for example, significantly drops from gamma-rays to oxygen ions, indicating a substantial loss of cyclopentyl radicals. This suggests that radical yields from excited cyclopentane molecules might depend on the energy and type of the irradiating particle. [, ]
Q11: What happens during the photochemical reaction of bicyclo[2.1.0]pentane with bromine?
A12: When bicyclo[2.1.0]pentane reacts with bromine under photochemical conditions, bromine atoms primarily attack the bridgehead carbon atoms, leading to the fission of the C(1)–C(4) bond. This reaction yields 3-bromocyclopentyl radicals. []
Q12: Are this compound radicals formed as discrete intermediates in radical reactions?
A13: While expected in certain reactions, this compound radicals haven't been directly observed. If formed, they are believed to be short-lived and undergo rapid rearrangement by fission of the C(1)–C(4) bond, leading to the formation of more stable cyclopent-3-enyl radicals. []
Q13: Can this compound be found in heavy oils, and if so, what information can its presence provide?
A14: Yes, this compound has been identified as a component in heavy oils from the McMurray formation. Its presence, along with other compounds, helps researchers understand the chemical composition and properties of these oils, which is crucial for optimizing extraction and processing methods. []
Q14: How is this compound used in the development of "designer gasoline" and "designer diesel fuel"?
A15: this compound, as a high-energy component, plays a crucial role in formulating "designer gasoline" and "designer diesel fuel". Thermodynamic data, including heat capacities, enthalpy increments, vapor pressures, and critical properties, has been meticulously collected and analyzed for this compound at various temperatures. This information is essential for designing fuels with tailored combustion characteristics and performance. []
Q15: What is the role of this compound in the study of the Mills-Nixon effect?
A16: Tris(this compound)-annelated benzene, synthesized through Pd-catalyzed coupling reactions using this compound units, serves as a model compound for studying the Mills-Nixon effect. The unique structure of this compound, confirmed through X-ray diffraction, allows for precise electron-density measurements, offering valuable insights into the electronic origins of the Mills-Nixon effect. []
Q16: How is this compound used in the study of selenium(IV) diolates?
A17: Cyclic selenites, (DiolH–2)SeO, derived from various diols, including 1,1′-bicyclopentyl-1,1′-diol, have been synthesized and studied. These compounds are investigated for their structural properties, hydrolytic stability, and potential as carbohydrate derivatives with acidic centers. []
Q17: Can this compound be used in the synthesis of antifungal compounds?
A18: While not directly antifungal, this compound units form the core structure of two novel cyclic β-diketones, 1,1′,3,3′-tetraoxo-2,2′-bicyclopentyl and its 4-methyl derivative, isolated from Pix Pini (wood tar). These compounds exhibit significant antifungal activity and provide a foundation for developing new antifungal agents. []
Q18: How has computational chemistry been applied to study this compound systems?
A19: Ab initio molecular orbital calculations have been employed to model the stereochemistry of bicyclo[2.1.0]pentane hydroxylation, providing insights into reaction mechanisms and transition state energies. [] Additionally, density functional theory (DFT) calculations have been utilized to investigate the structures and properties of selenium(IV) diolates incorporating this compound moieties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















